

Application Notes and Protocols for M1 Receptor Modulation by PQCA

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Compound of Interest

Compound Name: PQCA

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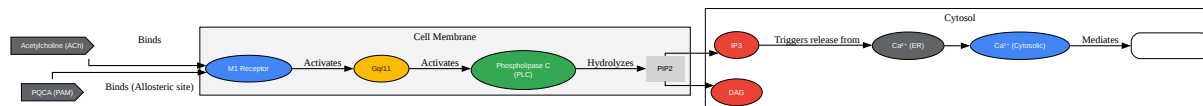
For Researchers, Scientists, and Drug Development Professionals

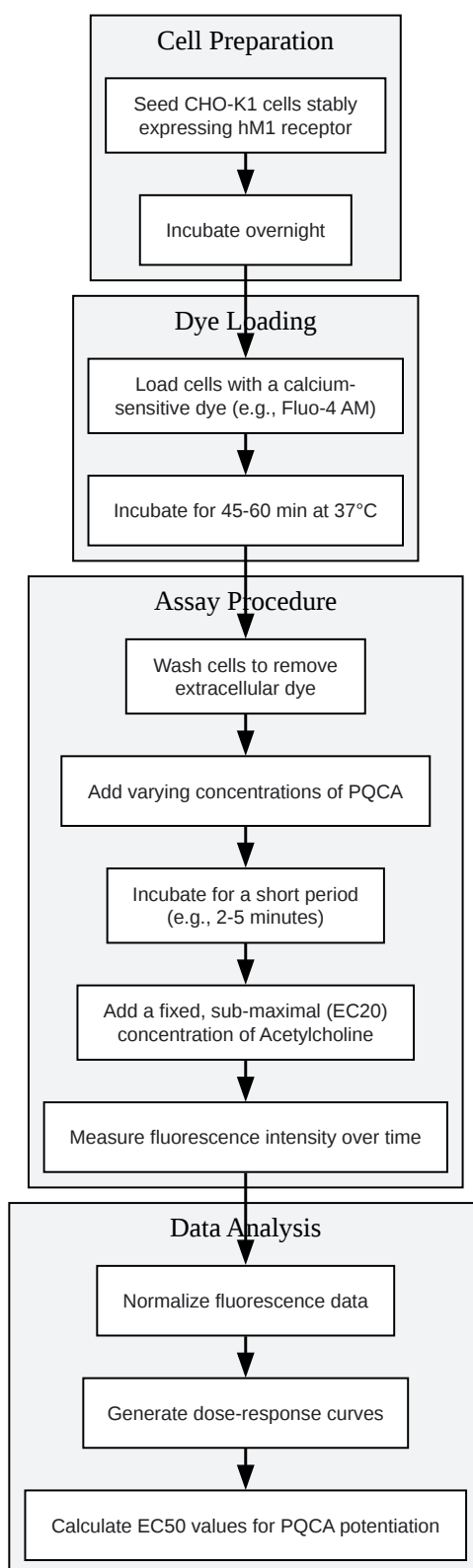
Introduction

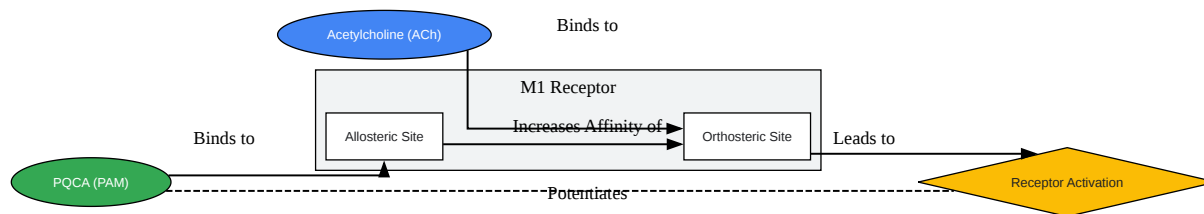
The M1 muscarinic acetylcholine receptor (M1 receptor) is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease. Positive allosteric modulators (PAMs) of the M1 receptor, such as **PQCA** (1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid), offer a promising strategy for enhancing cholinergic transmission with greater subtype selectivity compared to orthosteric agonists. This document provides detailed protocols for enzymatic activity assays to characterize the modulatory effects of **PQCA** on the M1 receptor.

M1 Receptor Signaling Pathway

The M1 receptor primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist like acetylcholine (ACh), the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which can be measured as an indicator of receptor activation. **PQCA**, as a PAM, does not activate the receptor on its own but potentiates the response to the endogenous agonist, ACh.







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